molecular formula C10H18N2 B140927 1-Isopropyl-4-tert-butyl-1H-imidazole CAS No. 154385-51-0

1-Isopropyl-4-tert-butyl-1H-imidazole

Cat. No. B140927
M. Wt: 166.26 g/mol
InChI Key: HHMQTVVHKVDCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-tert-butyl-1H-imidazole, also known as IBU or 4-tert-butyl-1-isopropylimidazole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBU is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is a colorless liquid with a boiling point of 220-222°C and a molecular weight of 185.3 g/mol. IBU has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism Of Action

The mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole is not fully understood. However, it is believed that 1-Isopropyl-4-tert-butyl-1H-imidazole exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in the regulation of immune responses.

Biochemical And Physiological Effects

1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 1-Isopropyl-4-tert-butyl-1H-imidazole has been shown to have anti-diabetic and anti-obesity effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Isopropyl-4-tert-butyl-1H-imidazole in lab experiments is its high stability and low toxicity. 1-Isopropyl-4-tert-butyl-1H-imidazole is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 1-Isopropyl-4-tert-butyl-1H-imidazole is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-Isopropyl-4-tert-butyl-1H-imidazole. One potential direction is the development of new synthetic methods for 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives. Another direction is the investigation of the potential applications of 1-Isopropyl-4-tert-butyl-1H-imidazole in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, the study of the mechanism of action of 1-Isopropyl-4-tert-butyl-1H-imidazole and its derivatives could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-Isopropyl-4-tert-butyl-1H-imidazole can be achieved through a three-step process. The first step involves the condensation of 4-tert-butyl-1,2-diamine with isopropyl bromide to form 1-isopropyl-4-tert-butyl-1,2-diamine. The second step involves the oxidation of the diamine with sodium hypochlorite to form 1-isopropyl-4-tert-butyl-1H-imidazole. Finally, the product is purified through distillation to obtain the final product.

Scientific Research Applications

1-Isopropyl-4-tert-butyl-1H-imidazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-Isopropyl-4-tert-butyl-1H-imidazole is in the field of catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the synthesis of cyclic carbonates, epoxides, and isocyanates. 1-Isopropyl-4-tert-butyl-1H-imidazole has also been studied for its use in the synthesis of new materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

properties

CAS RN

154385-51-0

Product Name

1-Isopropyl-4-tert-butyl-1H-imidazole

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-tert-butyl-1-propan-2-ylimidazole

InChI

InChI=1S/C10H18N2/c1-8(2)12-6-9(11-7-12)10(3,4)5/h6-8H,1-5H3

InChI Key

HHMQTVVHKVDCNX-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(N=C1)C(C)(C)C

Canonical SMILES

CC(C)N1C=C(N=C1)C(C)(C)C

synonyms

1H-Imidazole,4-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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